molecular formula C12H13NO2S B2895094 2-(Oxan-4-yloxy)-1,3-benzothiazole CAS No. 2176069-21-7

2-(Oxan-4-yloxy)-1,3-benzothiazole

Cat. No. B2895094
CAS RN: 2176069-21-7
M. Wt: 235.3
InChI Key: FPVSHYOBAMBJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Oxan-4-yloxy)benzaldehyde” is a compound with the molecular weight of 206.24 . It is a solid substance stored under inert gas . Another similar compound is “2-[(oxan-4-yl)methoxy]acetic acid” with a molecular weight of 174.2 . It is a powder stored at room temperature .


Molecular Structure Analysis

The InChI code for “2-(oxan-4-yloxy)benzaldehyde” is 1S/C12H14O3/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,9,11H,5-8H2 . For “2-[(oxan-4-yl)methoxy]acetic acid”, the InChI code is 1S/C8H14O4/c9-8(10)6-12-5-7-1-3-11-4-2-7/h7H,1-6H2,(H,9,10) .


Physical And Chemical Properties Analysis

“2-(oxan-4-yloxy)benzaldehyde” is a solid substance stored under inert gas . “2-[(oxan-4-yl)methoxy]acetic acid” is a powder stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

2-(Oxan-4-yloxy)-1,3-Benzothiazole derivatives have been studied for their corrosion inhibiting effects, particularly against steel corrosion in acidic environments. Research has shown that certain benzothiazole derivatives offer enhanced stability and higher inhibition efficiencies, providing significant protection against corrosion. These compounds can adsorb onto surfaces through both physical and chemical interactions, offering a promising avenue for corrosion prevention in industrial applications (Hu et al., 2016).

Anticancer Activity

Benzothiazole derivatives, including those related to 2-(Oxan-4-yloxy)-1,3-Benzothiazole, have been explored for their potential anticancer properties. For instance, certain quinol derivatives have shown significant anti-tumor activity against human breast, colon, and renal cancer cell lines. The molecular mechanisms involve complex interactions leading to the generation of reactive intermediates, which could be leveraged for targeted cancer therapies (Wang et al., 2009).

Antimicrobial Effects

Some benzothiazole derivatives have demonstrated antimicrobial properties, making them candidates for addressing bacterial and fungal infections. The synthesis of new compounds in this class and their subsequent testing against various microbial strains could lead to the development of new antimicrobial agents, which are crucial in the face of rising antibiotic resistance (Rajeeva et al., 2009).

Anticonvulsant and Neuroprotective Properties

Investigations into benzothiazole derivatives have also uncovered their potential as anticonvulsant and neuroprotective agents. This could be particularly significant for the development of treatments for neurological disorders, offering a dual benefit of seizure control and protection against neural damage (Hassan et al., 2012).

Environmental Applications

In addition to pharmaceutical uses, benzothiazole derivatives are being explored for environmental applications. For instance, an environmentally friendly synthesis method for substituted 2-thiobenzothiazoles and related compounds has been developed, showcasing the potential for these compounds in various industrial and environmental settings (Deligeorgiev et al., 2011).

Safety and Hazards

For “2-(oxan-4-yloxy)benzaldehyde”, the safety information includes hazard statements H302, H312, H332 and precautionary statements P260, P270, P280, P402 + P404, P422 .

properties

IUPAC Name

2-(oxan-4-yloxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-4-11-10(3-1)13-12(16-11)15-9-5-7-14-8-6-9/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVSHYOBAMBJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-yloxy)-1,3-benzothiazole

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